Morpholine, 4-(1,5-dioxo-5-phenylpentyl)-
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Overview
Description
Morpholine, 4-(1,5-dioxo-5-phenylpentyl)- is a chemical compound that features a morpholine ring substituted with a 1,5-dioxo-5-phenylpentyl group. Morpholine itself is an organic chemical compound with the formula O(C2H4)2NH, featuring both amine and ether functional groups . The compound is known for its applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(1,5-dioxo-5-phenylpentyl)- typically involves the reaction of morpholine with a suitable precursor that introduces the 1,5-dioxo-5-phenylpentyl group. One common method involves the use of diethanolamine and concentrated sulfuric acid to produce morpholine, which is then reacted with a phenyl-substituted pentanone under controlled conditions .
Industrial Production Methods
Industrial production of morpholine generally involves the dehydration of diethanolamine using concentrated sulfuric acid. This process is efficient and yields high-purity morpholine, which can then be further reacted to introduce the desired substituents .
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(1,5-dioxo-5-phenylpentyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Morpholine, 4-(1,5-dioxo-5-phenylpentyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: Utilized in the production of rubber, optical brighteners, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of Morpholine, 4-(1,5-dioxo-5-phenylpentyl)- involves its interaction with specific molecular targets. For instance, morpholine derivatives like amorolfine inhibit fungal enzymes such as D14 reductase and D7-D8 isomerase, affecting fungal sterol synthesis pathways . This leads to the depletion of ergosterol and accumulation of ignosterol in fungal cell membranes, disrupting their function.
Comparison with Similar Compounds
Similar Compounds
- Diethylenimide oxide
- 1,4-Oxazinane
- Tetrahydro-1,4-oxazine
- Diethylene imidoxide
- Diethylene oximide
- Tetrahydro-p-oxazine
Uniqueness
Morpholine, 4-(1,5-dioxo-5-phenylpentyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other morpholine derivatives, it exhibits enhanced stability and reactivity, making it valuable in various applications.
Properties
CAS No. |
56122-40-8 |
---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
1-morpholin-4-yl-5-phenylpentane-1,5-dione |
InChI |
InChI=1S/C15H19NO3/c17-14(13-5-2-1-3-6-13)7-4-8-15(18)16-9-11-19-12-10-16/h1-3,5-6H,4,7-12H2 |
InChI Key |
VDOJMXMOAYFIJL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CCCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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